molecular formula C62H90N16O12S B1622228 (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-tert-butylsulfanyl-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide CAS No. 61012-20-2

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-tert-butylsulfanyl-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B1622228
CAS No.: 61012-20-2
M. Wt: 1283.5 g/mol
InChI Key: FLILNWDVJWBIBP-OCOCDLJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- is a synthetic peptide analog of the naturally occurring gonadotropin-releasing hormone. This compound is designed to mimic the activity of the natural hormone, which plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .

Preparation Methods

The synthesis of gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl group is used as a protecting group for the penicillamine residue to prevent unwanted side reactions during the synthesis . Industrial production methods typically involve automated peptide synthesizers to ensure high purity and yield.

Chemical Reactions Analysis

Gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles for substitution reactions. Major products formed from these reactions include disulfide-linked peptides and substituted ethylamide derivatives.

Scientific Research Applications

Gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- involves binding to gonadotropin-releasing hormone receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to stimulate the production of sex steroids and gametes .

Comparison with Similar Compounds

Gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- can be compared to other gonadotropin-releasing hormone analogs, such as:

The uniqueness of gonadotropin-releasing hormone (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)- lies in its specific modifications, such as the penicillamine residue and ethylamide group, which enhance its stability and receptor binding affinity.

Properties

CAS No.

61012-20-2

Molecular Formula

C62H90N16O12S

Molecular Weight

1283.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-tert-butylsulfanyl-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C62H90N16O12S/c1-9-66-57(88)48-17-13-25-78(48)59(90)42(16-12-24-67-60(63)64)71-52(83)43(26-34(2)3)75-58(89)50(62(7,8)91-61(4,5)6)77-55(86)44(27-35-18-20-38(80)21-19-35)72-56(87)47(32-79)76-53(84)45(28-36-30-68-40-15-11-10-14-39(36)40)73-54(85)46(29-37-31-65-33-69-37)74-51(82)41-22-23-49(81)70-41/h10-11,14-15,18-21,30-31,33-34,41-48,50,68,79-80H,9,12-13,16-17,22-29,32H2,1-8H3,(H,65,69)(H,66,88)(H,70,81)(H,71,83)(H,72,87)(H,73,85)(H,74,82)(H,75,89)(H,76,84)(H,77,86)(H4,63,64,67)/t41-,42-,43-,44-,45-,46-,47-,48-,50-/m0/s1

InChI Key

FLILNWDVJWBIBP-OCOCDLJMSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)SC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)SC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)SC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

61012-20-2

sequence

XHWSYXLRP

Synonyms

D-penicillamine-(t-butyl)(6)-GnRH(1-9)nonapeptide ethylamide
GnRH (1-9)nonapeptide ethylamide, penicillamine-(tert-butyl)(6)-
PCA(tBu)-EA-GnRH

Origin of Product

United States

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